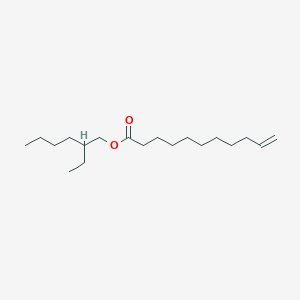
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cycloheptadiene ring fused to an oxirane ring, with an ethyl group attached to the oxirane. The molecular formula of this compound is C₁₁H₁₄O, and it has a molecular weight of 162.2287 daltons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane can be achieved through several synthetic routes. One common method involves the epoxidation of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethene using a peracid such as m-chloroperbenzoic acid (MCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve purification steps such as distillation or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or ring-opened products.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclohepta-2,5-dien-1-yl)-3-methyloxirane: Similar structure with a methyl group instead of an ethyl group.
2-(Cyclohepta-2,5-dien-1-yl)-3-propyloxirane: Similar structure with a propyl group instead of an ethyl group.
2-(Cyclohepta-2,5-dien-1-yl)-3-butyloxirane: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds
Eigenschaften
CAS-Nummer |
111394-27-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-cyclohepta-2,5-dien-1-yl-3-ethyloxirane |
InChI |
InChI=1S/C11H16O/c1-2-10-11(12-10)9-7-5-3-4-6-8-9/h3,5-6,8-11H,2,4,7H2,1H3 |
InChI-Schlüssel |
ZKPWLIPATXJLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(O1)C2CC=CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
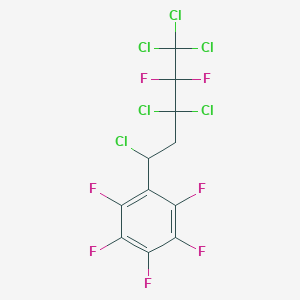
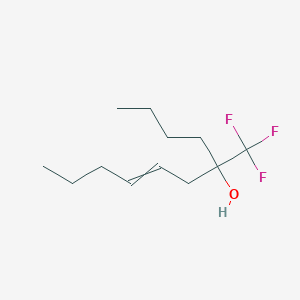


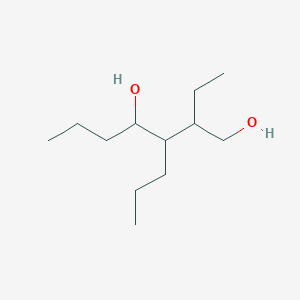

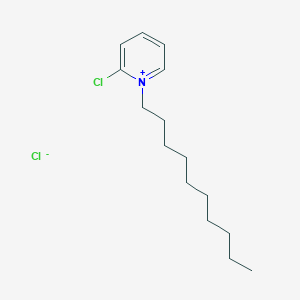
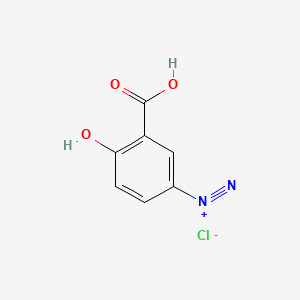
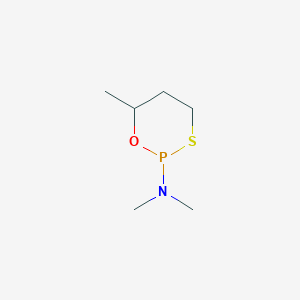
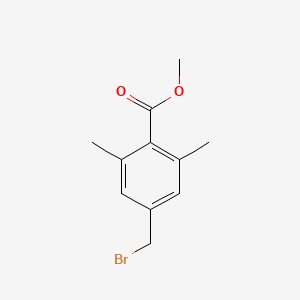
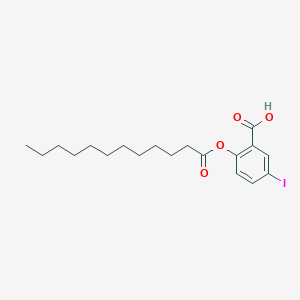
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
